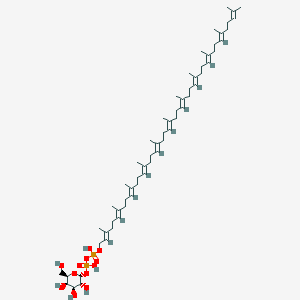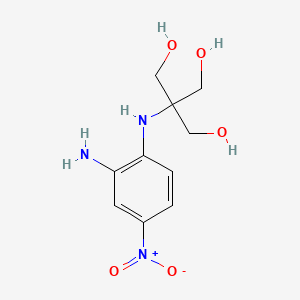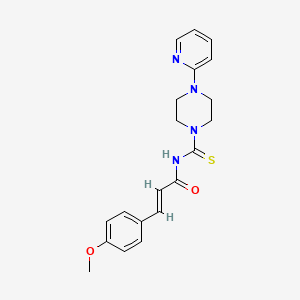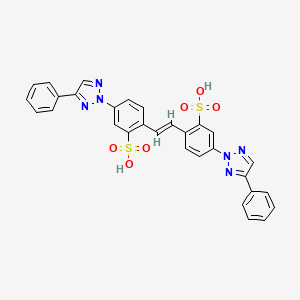
alpha-D-Galactosyl-diphosphoundecaprenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-galactosyl undecaprenyl diphosphate is a polyprenyl glycosyl phosphate having alpha-D-galactopyranose as the glycosyl fragment. It is a conjugate acid of an alpha-D-galactosyl undecaprenyl diphosphate(2-).
Scientific Research Applications
Gene Sequences and Evolutionary Studies
Alpha-D-Galactosyl-diphosphoundecaprenol is linked to evolutionary biology, particularly in the study of alpha-1,3-galactosyltransferase. This enzyme shows a unique pattern in mammals, being absent in Old World monkeys, apes, and humans due to the inactivation of the alpha 1,3GT gene. This inactivation is thought to have occurred due to evolutionary pressure for changes in cell surface carbohydrates and for producing anti-Gal antibodies against the alpha-galactosyl epitope (Galili & Swanson, 1991).
Enzyme Studies and Glycosylation
Research into glycosyltransferases, such as alpha-galactosyltransferase, has been significant. These enzymes play a crucial role in glycosylation processes. For instance, a study demonstrated that alpha-galactosyl fluoride can function as a substrate for alpha-galactosyltransferase, offering potential as an inexpensive alternative donor substrate in oligosaccharide synthesis (Lougheed et al., 1999).
Pectin Biosynthesis and Plant Research
In plant research, alpha-D-Galactosyl-diphosphoundecaprenol is relevant to the study of pectin biosynthesis. An example is the identification of a pectin galacturonosyltransferase in Arabidopsis thaliana, which uses uridine diphosphogalacturonic acid in the synthesis of pectin (Sterling et al., 2006).
Application in Biomedical Research
Alpha-D-Galactosyl-diphosphoundecaprenol is significant in biomedical research, particularly in studies involving enzymes like alpha-galactosidase. These enzymes are crucial in various biochemical processes and have applications in disease research and therapy. A study focused on the affinity purification of alpha-galactosidase from human sources like spleen and placenta, contributing to our understanding of this enzyme's properties (Bishop & Desnick, 1981).
Xenotransplantation Research
In the field of xenotransplantation, the synthesis of alpha-galactosyl disaccharide epitopes is studied. These epitopes are involved in hyperacute rejection in xenotransplantation, and understanding their synthesis is crucial for advancing this field (Lu et al., 2001).
properties
Product Name |
alpha-D-Galactosyl-diphosphoundecaprenol |
|---|---|
Molecular Formula |
C61H102O12P2 |
Molecular Weight |
1089.4 g/mol |
IUPAC Name |
[hydroxy-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58+,59+,60-,61-/m1/s1 |
InChI Key |
WADQQVAMGZIDFQ-NOHJVBJWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)



![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)


![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)


